2-Chloro-1-fluoro-4-iodobenzene
Description
Contextual Significance in Polyhalogenated Aromatic Chemistry
Polyhalogenated aromatic compounds are organic molecules that contain multiple halogen atoms attached to an aromatic ring system. These compounds are of great interest in organic synthesis because the different halogen atoms can exhibit distinct reactivities. sigmaaldrich.com This allows for sequential and site-selective reactions, where one halogen can be manipulated chemically while others remain intact.
The utility of 2-Chloro-1-fluoro-4-iodobenzene stems directly from this principle. In the hierarchy of reactivity for palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. The carbon-fluorine bond is the strongest and generally unreactive under these conditions. This predictable reactivity allows the iodine atom to be selectively replaced in reactions like the Suzuki or Sonogashira couplings, leaving the chloro and fluoro groups available for subsequent modification or as integral parts of the final target molecule's structure. This makes such compounds powerful precursors for creating highly substituted and complex aromatic structures. sigmaaldrich.com
Overview of Research Trajectories for the Chemical Compound
Research involving this compound is primarily focused on its application as a synthetic intermediate in two major fields: pharmaceuticals and materials science. thermofisher.comalfa-chemical.com Its utility lies in its capacity to participate in the construction of larger, more complex molecular frameworks.
In medicinal chemistry, the compound serves as a foundational scaffold for building potential therapeutic agents. A notable application is its use in the synthesis of DNA polymerase theta inhibitors, which are being investigated for cancer treatment. google.com In a patented synthetic route, this compound is reacted with quinolin-8-ol in the presence of copper(I) iodide and cesium fluoride (B91410) to form a key diaryl ether intermediate. google.com This reaction specifically targets the reactive iodo-position, demonstrating the compound's role as a precisely functionalized building block.
In the field of materials science, polyhalogenated intermediates are crucial for developing organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). While specific research detailing the direct use of this compound in published OLED materials is not prevalent, analogous iodo-aromatic compounds are fundamental in the synthesis of conjugated polymers and small molecules that possess specific electronic and photophysical properties. The ability to introduce chloro- and fluoro-substituents via this building block can be used to fine-tune properties like the frontier energy levels (HOMO/LUMO) of the final material.
Furthermore, the compound is used in the synthesis of other chemical building blocks, such as in the preparation of 2-chloro-1-(3,5-dimethoxyphenoxy)-4-iodobenzene. sigmaaldrich.com This highlights its role in multi-step synthetic sequences where precise control over reactivity is essential.
Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 156150-67-3 | thermofisher.comsigmaaldrich.com |
| Molecular Formula | C₆H₃ClFI | thermofisher.comsigmaaldrich.com |
| Molecular Weight | 256.44 g/mol | thermofisher.comsigmaaldrich.com |
| Appearance | Clear colorless to pale yellow liquid | thermofisher.comalfa-chemical.com |
| Boiling Point | 94-95 °C at 15 mmHg | sigmaaldrich.com |
| Density | 2.008 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | 1.6020-1.6060 at 20 °C | thermofisher.com |
| Water Solubility | Slightly soluble | thermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASDGWBVAVFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369184 | |
| Record name | 2-chloro-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-67-3 | |
| Record name | 2-Chloro-1-fluoro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Chloro 1 Fluoro 4 Iodobenzene
Differential Reactivity of Carbon-Halogen Bonds
The reactivity of 2-Chloro-1-fluoro-4-iodobenzene is largely dictated by the inherent properties of its three different carbon-halogen (C-X) bonds. The significant differences in bond strength and electronic character among the C-I, C-Cl, and C-F bonds lead to predictable and often selective chemical transformations.
Comparative Reactivity of Carbon-Iodine versus Carbon-Chlorine Bonds
A fundamental principle governing the reactivity of haloaromatics is the inverse relationship between carbon-halogen bond dissociation energy and reactivity. The ease of reductive hydrodehalogenation follows the general order I > Br > Cl > F, which corresponds to the decreasing bond dissociation energies. acs.org The carbon-iodine bond is considerably weaker and more polarizable than the carbon-chlorine bond, making it the primary site for a variety of chemical reactions.
This selective reactivity is evident in metal-catalyzed reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the catalyst preferentially activates the C-I bond over the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond (approx. 53 kcal/mol) compared to the C-Cl bond (approx. 81 kcal/mol). acs.org Similarly, in hydrodehalogenation reactions using a Palladium on carbon (Pd/C) catalyst with H₂, the C-I bond is reduced much more readily than the C-Cl bond. scispace.com This chemoselectivity allows for the targeted modification of the iodine position while leaving the chlorine atom intact.
Table 1: Carbon-Halogen Bond Dissociation Energies
| Bond | Dissociation Energy (kcal/mol) |
|---|---|
| C-F | 109 |
| C-Cl | 81 |
| C-Br | 67 |
| C-I | 53 |
This table presents generalized bond dissociation energies for aryl halides, illustrating the trend in bond strength. acs.org
Influence of Fluorine Substitution on Aromatic Ring Reactivity
The fluorine atom, positioned ortho to the chlorine and meta to the iodine, exerts a powerful influence on the reactivity of the benzene (B151609) ring primarily through its strong inductive electron-withdrawing effect. This effect deactivates the aromatic ring towards electrophilic attack. ambeed.comiodobenzene.ltd However, this same electron-withdrawing nature, coupled with its ability to stabilize a negative charge in an intermediate (the Meisenheimer complex), activates the ring for nucleophilic aromatic substitution (SNAr). nih.gov
In the context of this compound, the fluorine atom makes the entire aromatic system electron-deficient. This general deactivation is compounded by the chlorine and iodine atoms. For substitution reactions occurring at other positions, the fluorine atom's effect is position-dependent. For example, its presence meta to the iodine atom enhances the electrophilicity at the carbon atom bearing the iodine, making it more susceptible to nucleophilic attack or oxidative addition in catalytic cycles.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the aromatic ring in this compound, caused by the combined inductive effects of the three halogen substituents, makes it a suitable substrate for nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the ring to replace one of the leaving groups. The most likely leaving group in an SNAr reaction is determined by the stability of the intermediate and the ability of the halogen to be displaced.
Notably, the fluorine atom, despite being attached by the strongest carbon-halogen bond, can be a target for nucleophilic displacement in fluoroarenes, especially when activated by other electron-withdrawing groups. nih.gov Research has demonstrated the successful synthesis of 2-chloro-4-iodo-1-methoxybenzene (B1599835) from this compound via an SNAr reaction with sodium methoxide (B1231860). nih.gov This transformation highlights the displacement of the fluorine atom, which is activated by the ortho-chlorine and para-iodine substituents. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is a hallmark of the SNAr mechanism.
Table 2: Optimized Reaction of this compound with Sodium Methoxide
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | DMF | 100 | 0.5 | 98 |
| 2 | DMF | 80 | 1 | 96 |
| 3 | DMF | Room Temp | 24 | 25 |
| 4 | NMP | 100 | 0.5 | 99 |
| 5 | Methanol (B129727) | Reflux | 24 | <5 |
| 6 | THF | Reflux | 24 | No Reaction |
This table summarizes the optimization of the SNAr reaction to produce 2-chloro-4-iodo-1-methoxybenzene, demonstrating the high efficiency in polar aprotic solvents like DMF and NMP. nih.gov
Electrophilic Aromatic Substitution (EAS) Mechanisms and Deactivation Effects
All three halogen atoms on the benzene ring are deactivating groups for electrophilic aromatic substitution (EAS) due to their strong inductive electron-withdrawing effects (-I effect). ambeed.comiodobenzene.ltd This means that this compound will undergo EAS reactions, such as nitration or halogenation, much more slowly than benzene itself.
Investigation of Radical Reaction Pathways
The presence of a weak C-I bond suggests that this compound can participate in radical reactions. Aryl iodides are known to undergo radical-induced deiodination. acs.org These reactions can be initiated by radical initiators or through processes like sonolysis, which generates radicals via acoustic cavitation. acs.orgnih.gov
In such a pathway, the initial step would likely be the homolytic cleavage of the C-I bond to form an aryl radical (2-chloro-4-fluorophenyl radical) and an iodine radical. This aryl radical can then abstract a hydrogen atom from a donor molecule or the solvent to yield 1-chloro-3-fluorobenzene. acs.org The reactivity of organic halides in radical reactions generally follows the sequence tertiary > secondary > primary, which is opposite to the trend in SN2 reactions but consistent with the stability of the intermediate radical. acs.org The use of specific reagents, like germanium hydrides, which are effective hydrogen-transfer agents, can facilitate these radical processes. acs.org
Steric and Electronic Effects on Reaction Selectivity and Yield
Electronic Effects:
Inductive Effects: The primary electronic influence is the strong inductive electron withdrawal by all three halogens, which deactivates the ring to EAS and activates it for SNAr. ambeed.comnih.gov
Bond Energies: The much lower C-I bond dissociation energy compared to C-Cl and C-F is the dominant factor in reactions where bond cleavage is the key step, such as in cross-coupling and reductive dehalogenation, leading to high selectivity for reaction at the iodine position. acs.org
Positional Activation: The fluorine atom positioned meta to the iodine enhances the electrophilicity of the iodinated carbon, further promoting reactions like cross-coupling at that site.
Steric Effects:
The chlorine atom ortho to the fluorine and meta to the iodine provides steric hindrance around those positions. scispace.com In reactions involving bulky reagents or catalysts, this steric hindrance can influence the rate and regioselectivity. For instance, in hydrodehalogenation reactions, the rate can be strongly dependent on steric factors, with less hindered positions reacting more quickly. scispace.com
These competing and cooperating effects allow for the selective functionalization of this compound. By choosing appropriate reaction conditions and reagents, chemists can target a specific halogen atom on the ring, making this compound a versatile building block in organic synthesis.
Applications in Advanced Organic Synthesis
Transition Metal-Catalyzed Cross-Coupling Reactions
The differential reactivity of the C–I, C–Cl, and C–F bonds is central to the utility of 2-Chloro-1-fluoro-4-iodobenzene in cross-coupling chemistry. The carbon-iodine bond is the most reactive towards oxidative addition to transition metal catalysts, followed by the carbon-chlorine bond, while the carbon-fluorine bond is typically the most inert. acs.org This reactivity hierarchy (C-I > C-Br > C-Cl >> C-F) enables chemists to selectively functionalize the iodine position while leaving the chlorine and fluorine atoms intact for subsequent reactions. acs.org
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, is effectively applied using this compound. The high reactivity of the C–I bond allows for selective coupling at the C4 position under standard palladium catalysis.
A specific application involves the synthesis of unsymmetrical biaryls. In a reported procedure, this compound was coupled with 1-iodo-4-methoxybenzene in a tandem aminoborylation/Suzuki-Miyaura cross-coupling reaction. rsc.org This transformation selectively occurred at the iodo-position of the this compound substrate to yield the corresponding biaryl product, 3-chloro-4-fluoro-4'-methoxy-1,1'-biphenyl, in a 68% yield. rsc.org This highlights the chemoselectivity of the reaction, leaving the C-Cl and C-F bonds untouched for potential downstream functionalization.
Another example is found in the synthesis of imidazolyl pyrimidinylamine compounds as CDK2 inhibitors, where this compound is subjected to a Suzuki cross-coupling in the presence of a palladium catalyst and a base. google.com
Table 1: Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|
The Sonogashira reaction, which forges a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is another key transformation for this compound. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The high reactivity of the aryl-iodide bond allows for selective alkynylation at this position. Patent literature describes the use of this compound in Sonogashira cross-coupling reactions for the synthesis of complex organic molecules, such as mGlu5 receptor antagonists. google.com
Nickel-catalyzed cross-coupling reactions offer a powerful and often more cost-effective alternative to palladium-based systems. Chelation assistance, where a directing group coordinates to the metal center, can enable the activation of otherwise unreactive bonds, such as C-Cl and even C-F bonds. While specific examples detailing chelation-enhanced nickel-catalyzed couplings directly on the this compound scaffold are not prevalent, the principle is well-established for related fluoro-aromatic compounds. For instance, nickel-catalyzed cross-electrophile coupling of 2-fluoro-substituted aromatic amides with aryl chlorides has been reported, where the amide group is believed to play a crucial directing role. scholaris.ca This strategy could be applied to derivatives of this compound, where a chelating group installed via reaction at the iodine or chlorine position could direct a subsequent nickel-catalyzed coupling at an adjacent, less reactive site.
The inherent differences in the dissociation energies of the carbon-halogen bonds in this compound are the foundation for its site-selective functionalization. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site for reactions like metal-mediated reductive hydrodehalogenation and transition metal-catalyzed cross-couplings. acs.org
For example, selective reductive deiodination of this compound can be achieved, yielding 1-chloro-2-fluorobenzene. acs.org This selectivity allows for a stepwise approach to synthesis. A synthetic strategy for potential ROS1 inhibitors began with this compound, first utilizing a copper-mediated coupling at the iodine position, with the intention of performing a subsequent palladium-catalyzed C-N cross-coupling at the chlorine position. nih.gov This planned sequential functionalization underscores the utility of the differential halide reactivity in constructing complex molecules.
Directed Functionalization to Form Diverse Aryl Intermediates
Beyond cross-coupling, this compound serves as a versatile starting material for producing a variety of more complex aryl intermediates through the selective transformation of its halogen substituents.
The reactivity of the fluorine and iodine atoms on the ring allows for the synthesis of new, functionalized aryl iodides. These products retain the iodine atom, making them valuable intermediates for subsequent metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the other electron-withdrawing halogens, is susceptible to nucleophilic aromatic substitution. For instance, treatment of this compound with sodium methoxide (B1231860) in DMF at elevated temperatures results in the displacement of the fluoride (B91410) to produce 2-chloro-4-iodo-1-methoxybenzene (B1599835). researchgate.net Similarly, a nucleophilic displacement with a thienoazepine derivative has been used to introduce a complex aniline (B41778) substituent, forming an ester intermediate for the synthesis of MEK inhibitors. researchgate.netnih.gov
Condensation Reactions: The compound can be used in condensation reactions to build larger molecular frameworks. In a multi-step synthesis of a PET imaging agent precursor, this compound was condensed with 4-hydroxybenzaldehyde (B117250) to yield 4-(3-chloro-4-fluorophenoxy)benzaldehyde, a key intermediate that still contains the reactive halogen sites for further elaboration.
Table 2: Synthesis of Aryl Intermediates from this compound
| Reaction Type | Reagent(s) | Product | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Sodium methoxide, DMF | 2-Chloro-4-iodo-1-methoxybenzene | researchgate.net |
| Condensation | 4-Hydroxybenzaldehyde, K₂CO₃, Cs₂CO₃ | 4-(3-chloro-4-fluorophenoxy)benzaldehyde |
The Strategic Role of this compound in Advanced Chemical Synthesis
A cornerstone of modern organic chemistry, this compound, has emerged as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique trifunctionalized aromatic structure, featuring chloro, fluoro, and iodo substituents, offers chemists a versatile platform for constructing sophisticated molecular architectures with applications spanning pharmaceuticals, agrochemicals, and specialty materials.
This halogenated benzene (B151609) derivative, with the CAS number 101335-11-9, is a solid at room temperature. chemicalbook.comechemi.com Its utility in organic synthesis is largely attributed to the differential reactivity of its three halogen substituents, allowing for selective and sequential chemical transformations.
The distinct chemical properties of this compound make it a valuable intermediate in various synthetic processes. The presence of iodine, the most reactive of the halogens in this compound, provides a prime site for cross-coupling reactions, while the chloro and fluoro groups can be targeted in subsequent reaction steps or retained in the final product to modulate its biological or material properties.
Synthesis of Chlorobenzonitriles via Cyanation Reactions
The conversion of aryl halides to aryl nitriles, a process known as cyanation, is a fundamental transformation in organic synthesis. While direct evidence for the cyanation of this compound to produce chlorobenzonitriles is not extensively detailed in readily available literature, the principles of palladium-catalyzed cyanation of aryl halides are well-established. In such reactions, the highly reactive carbon-iodine bond would be the expected site of cyanation.
This would theoretically lead to the formation of 3-chloro-4-fluorobenzonitrile, a valuable intermediate in its own right. fishersci.com The synthesis of this and other fluorobenzonitriles can also be achieved through halogen exchange reactions on corresponding chlorobenzonitriles in the presence of alkali metal fluorides. fishersci.ca
Role as a Versatile Building Block for Complex Molecules
The trifunctional nature of this compound makes it an ideal starting material for the construction of complex and highly substituted aromatic compounds.
The compound is widely recognized as an intermediate in the pharmaceutical industry. fishersci.comfishersci.cathermofisher.com Its structural motifs are incorporated into various biologically active molecules. For instance, derivatives such as 3-chloro-4-fluoronitrobenzene (B104753), which can be synthesized from related precursors, serve as starting materials for the production of phenylated diamines. google.comprensipjournals.com A patent describes the synthesis of (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone, a ketone derivative that serves as an important intermediate, starting from o-chlorobenzoic acid. google.com
The development of new and effective agrochemicals often relies on the synthesis of complex organic molecules with specific biological activities. Halogenated aromatic compounds are key components in many pesticides. For example, 3-chloro-4-fluoronitrobenzene is noted for its utility in developing plant protection products, including insecticides, herbicides, and fungicides, owing to its biological activity and strong electron-withdrawing properties. prensipjournals.com While direct synthesis routes from this compound are not always explicitly detailed, the structural similarity points to its potential as a precursor in this field. The fungicide Boscalid, for instance, contains a chlorobiphenyl structure, and its synthesis involves intermediates that could potentially be derived from precursors like this compound. chemuniverse.comnih.gov
While the direct application of this compound in the synthesis of dyes and pigments is not prominently documented, the synthesis of azo dyes, a major class of colorants, often involves diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile. prensipjournals.comindiamart.comprepchem.com Anilines derived from this compound could potentially serve as precursors in the synthesis of novel azo dyes with specific color properties. Furthermore, its derivative, 2-chloro-1-fluoro-4-nitrobenzene, is considered a valuable starting material for creating polymers with enhanced thermal stability and flame-retardant properties, highlighting its role in the broader specialty chemicals sector. prensipjournals.com
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
The electronic structure of 2-Chloro-1-fluoro-4-iodobenzene is defined by the hybridization of its carbon atoms and the influence of its halogen substituents. The benzene (B151609) ring consists of sp² hybridized carbons, forming a cyclic, planar structure. libretexts.org The key to its electronic nature lies in the competing effects of the fluorine, chlorine, and iodine atoms.
All three halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect polarizes the carbon-halogen bonds, leading to a partial positive charge on the carbon atoms and a partial negative charge on the halogens. ncert.nic.in This withdrawal of electron density generally deactivates the ring towards electrophilic attack.
DFT calculations can precisely map this electron distribution, often visualized through electrostatic potential maps. These maps would show regions of negative potential (electron-rich) around the electronegative halogens and areas of less negative or even positive potential (electron-poor) on the ring itself. A notable feature for heavier halogens like chlorine and especially iodine is the "σ-hole," an area of positive electrostatic potential on the outermost portion of the halogen atom, which can influence intermolecular interactions. researchgate.net DFT calculations are instrumental in quantifying these electronic features, which are fundamental to the molecule's reactivity.
The Hammett equation is a linear free-energy relationship that quantitatively describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates the rate constant (k) of a reaction for a substituted benzene to the rate constant of the unsubstituted parent compound (k₀) through the equation:
log(k/k₀) = σρ
Here, ρ (rho) is the reaction constant, which depends on the nature of the reaction, and σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para). pharmacy180.com The σ value quantifies the electronic influence of a substituent; positive values indicate electron-withdrawing groups, while negative values indicate electron-donating groups. utexas.edu
The table below lists the established Hammett constants for fluoro, chloro, and iodo substituents. These values demonstrate that all halogens are electron-withdrawing, with the inductive effect generally outweighing the resonance effect. utexas.eduviu.ca By using these values, chemists can predict how this compound would behave in a variety of reactions, estimating whether it would react faster or slower than benzene and how its activation energy would compare.
| Substituent | σmeta | σpara |
|---|---|---|
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -I | 0.35 | 0.18 |
Molecular Orbital Theory Applications in Understanding Aromaticity and Reactivity
Molecular Orbital (MO) theory offers a more detailed picture of bonding and electronic structure than simple valence bond concepts. For benzene, MO theory explains its exceptional stability—a property known as aromaticity—by describing a set of six π molecular orbitals formed from the overlap of the six p-orbitals on the carbon atoms. libretexts.orglibretexts.org These six MOs consist of three lower-energy bonding orbitals and three higher-energy antibonding orbitals. The six π electrons of benzene completely fill the bonding orbitals, resulting in a highly stable, "closed shell" electronic configuration. libretexts.orgmasterorganicchemistry.com
The introduction of halogen substituents on the benzene ring, as in this compound, perturbs this ideal MO structure. The high electronegativity of fluorine, chlorine, and iodine lowers the energy of the carbon atomic orbitals to which they are attached. This inductive effect leads to a general lowering of the energy of all the π molecular orbitals, which can increase the ionization potential of the molecule compared to benzene. cmu.edu
Furthermore, the p-orbitals of the halogens containing lone-pair electrons can overlap with the ring's π system. lumenlearning.com This interaction mixes the halogen orbitals with the benzene MOs, creating new molecular orbitals. This mixing introduces halogen character into the π system and is the MO explanation for the resonance effect. While the inductive effect is generally dominant for halogens, this orbital overlap is crucial for understanding their role as ortho-, para-directors in electrophilic aromatic substitution reactions. youtube.com For this compound, MO analysis can detail how the energies and compositions of the frontier molecular orbitals (the HOMO and LUMO) are tuned by the specific combination of F, Cl, and I, which in turn governs its reactivity and spectral properties.
Prediction of Reaction Pathways and Selectivity Profiles
Computational chemistry, particularly using DFT, is a powerful tool for predicting the most likely pathways for chemical reactions and the selectivity of those reactions. nih.gov For aromatic compounds like this compound, a primary application is predicting the outcome of electrophilic aromatic substitution, should a reactive site be available.
The generally accepted mechanism for electrophilic aromatic substitution involves the formation of a high-energy carbocation intermediate known as a sigma complex or arenium ion. youtube.com Computational models can determine the most likely position of attack by calculating the relative stabilities of all possible sigma complexes. nih.gov The pathway that proceeds through the lowest-energy (most stable) intermediate is predicted to be the major reaction pathway.
In the case of this compound, the three remaining hydrogen-bearing carbons (positions 3, 5, and 6) are potential sites for substitution. A computational study would involve modeling the addition of an electrophile to each of these positions and calculating the energy of the resulting sigma complex. The stability of these intermediates is dictated by the electronic effects of the adjacent halogen atoms. The directing effects of the ortho-fluoro, ortho-chloro, and meta-iodo groups (relative to the site of attack) would be quantitatively evaluated. Such calculations can provide a detailed prediction of the regioselectivity, guiding synthetic efforts to produce a specific isomer. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with a specific activity, such as biological potency or toxicity. nih.govnih.gov These models are built by finding a mathematical relationship between calculated molecular properties (descriptors) and experimentally measured activity for a series of related compounds.
Halogenated aromatic compounds are an important class of environmental contaminants, and QSAR models have been developed to predict their toxic effects. nih.gov For a molecule like this compound, a QSAR study would begin by calculating a variety of molecular descriptors using computational methods. These descriptors can include:
Electronic Properties: Dipole moment, polarizability, and energies of the frontier molecular orbitals (E_HOMO and E_LUMO). aimspress.com
Steric/Topological Properties: Molecular volume, surface area, and shape indices.
Physicochemical Properties: The logarithm of the octanol-water partition coefficient (logP), a measure of hydrophobicity.
Once these descriptors are calculated, they are used as variables in a statistical analysis to build a model that predicts a specific activity. For example, a QSAR model might predict the binding affinity of halogenated hydrocarbons to the aryl hydrocarbon receptor (AhR), a key step in mediating their toxic effects. nih.gov Although a specific QSAR model for this compound may not be published, its computed descriptors could be used within existing models for halogenated aromatics to estimate its potential activity or toxicity, demonstrating the predictive power of these computational approaches. sciepub.comresearchgate.net
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is an indispensable tool for the structural analysis of 2-Chloro-1-fluoro-4-iodobenzene. By examining the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular structure can be constructed.
Proton NMR spectroscopy of this compound reveals the disposition of the three protons on the aromatic ring. The chemical shifts, splitting patterns (multiplicities), and coupling constants of these protons are dictated by their positions relative to the halogen substituents. Due to the complex interplay of electronic effects (induction and resonance) from the chloro, fluoro, and iodo groups, the ¹H NMR spectrum exhibits a distinct pattern.
Predicted ¹H NMR data indicates that the protons will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The proton adjacent to the iodine atom is expected to be the most deshielded, appearing at the highest chemical shift. The coupling between the protons and the fluorine atom will result in characteristic doublet of doublets or more complex splitting patterns.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.75 | dd | J(H-3, H-5) = 2.5, J(H-3, F-1) = 7.0 |
| H-5 | 7.45 | ddd | J(H-5, H-6) = 8.5, J(H-5, F-1) = 5.0, J(H-5, H-3) = 2.5 |
| H-6 | 7.15 | dd | J(H-6, H-5) = 8.5, J(H-6, F-1) = 9.0 |
Note: The presented NMR data is predicted and may not reflect experimental values.
The ¹³C NMR spectrum of this compound provides information on the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the electronegativity of the directly attached halogen atoms and their positions on the ring. The carbon atoms directly bonded to the halogens will exhibit the most significant shifts. The carbon attached to fluorine will also show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling Constant (JCF, Hz) |
|---|---|---|
| C-1 (C-F) | 162.0 | 250 |
| C-2 (C-Cl) | 120.0 | 25 |
| C-3 | 135.0 | 8 |
| C-4 (C-I) | 92.0 | 4 |
| C-5 | 132.0 | 22 |
| C-6 | 118.0 | 25 |
Note: The presented NMR data is predicted and may not reflect experimental values.
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine atom is influenced by the electronic effects of the other substituents on the aromatic ring. Furthermore, this signal will be split into a multiplet due to coupling with the adjacent protons (H-2 and H-6).
The predicted ¹⁹F chemical shift for this compound is expected to be in the typical range for aryl fluorides.
| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| F-1 | -110 | ddd |
Note: The presented NMR data is predicted and may not reflect experimental values.
Mass Spectrometry (MS) Techniques for Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, this technique can be used to confirm its purity and to obtain its electron ionization (EI) mass spectrum. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern will be observed, resulting from the cleavage of the molecule into smaller, charged fragments.
The molecular ion peak for this compound is expected at m/z 256 (for the most abundant isotopes ³⁵Cl and ¹²⁷I). The fragmentation pattern is anticipated to involve the loss of halogen atoms and other neutral fragments. Key expected fragments include:
[M - I]⁺: Loss of an iodine atom (m/z 129). This is often a very prominent peak due to the relative weakness of the C-I bond.
[M - Cl]⁺: Loss of a chlorine atom (m/z 221).
[M - I - Cl]⁺: Subsequent loss of both iodine and chlorine (m/z 94).
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 256 | [C₆H₃ClFI]⁺ | Molecular Ion |
| 129 | [C₆H₃ClF]⁺ | Loss of Iodine |
| 94 | [C₆H₃F]⁺ | Loss of Iodine and Chlorine |
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS can be used to confirm its molecular formula, C₆H₃ClFI.
The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. An experimentally determined exact mass that closely matches the theoretical value provides strong evidence for the proposed elemental composition.
| Isotope | Exact Mass (Da) |
|---|---|
| ¹²C | 12.000000 |
| ¹H | 1.007825 |
| ³⁵Cl | 34.968853 |
| ¹⁹F | 18.998403 |
| ¹²⁷I | 126.904473 |
| Calculated Exact Mass for C₆H₃³⁵ClFI | 255.89520 |
An HRMS measurement providing a mass value very close to 255.89520 Da would unequivocally confirm the elemental formula of this compound. uni-koeln.de
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy is a fundamental technique for identifying the functional groups and elucidating the structure of molecules by measuring the absorption of infrared radiation. The absorption of IR radiation excites the molecule to a higher vibrational state, and the specific frequencies at which this occurs are characteristic of the bonds present in the molecule.
In a hypothetical experimental FT-IR spectrum of this compound, distinct absorption bands would be observed that correspond to the various stretching and bending vibrations of the C-H, C-C, C-F, C-Cl, and C-I bonds.
Expected IR Vibrational Frequencies and Assignments:
The following table outlines the expected regions for the key vibrational modes of this compound based on known data for similar substituted benzenes. The exact frequencies would require experimental measurement and theoretical calculation for this specific molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Aromatic C-H stretching vibrations. |
| C-C stretching | 1600 - 1400 | Stretching vibrations of the benzene ring. |
| C-F stretching | 1250 - 1000 | Stretching of the carbon-fluorine bond. |
| C-Cl stretching | 850 - 550 | Stretching of the carbon-chlorine bond. |
| C-I stretching | 600 - 500 | Stretching of the carbon-iodine bond. |
| C-H out-of-plane bending | 900 - 675 | Bending of the C-H bonds out of the plane of the benzene ring. These are often strong and characteristic of the substitution pattern. |
| Ring out-of-plane bending | 700 - 400 | Bending of the entire benzene ring out of its plane. |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy is another powerful vibrational spectroscopy technique that is often used in conjunction with IR spectroscopy. It is based on the inelastic scattering of monochromatic light, usually from a laser source. While IR absorption requires a change in the dipole moment of the molecule during a vibration, Raman scattering requires a change in the polarizability. This fundamental difference means that some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. This complementarity is crucial for a complete vibrational analysis.
In the context of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the C-C backbone of the benzene ring and the C-I bond, which often produce strong Raman signals.
Expected Raman Vibrational Frequencies and Assignments:
Similar to the IR analysis, a hypothetical FT-Raman spectrum would reveal key vibrational modes.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching | 3100 - 3000 | Aromatic C-H stretching vibrations, often weaker than in the IR spectrum. |
| Ring breathing mode | ~1000 | A symmetric stretching of the entire benzene ring, typically a strong and sharp peak in the Raman spectrum. |
| C-C stretching | 1600 - 1400 | Stretching vibrations of the benzene ring, with different modes being Raman active compared to IR. |
| C-Cl stretching | 850 - 550 | Stretching of the carbon-chlorine bond. |
| C-I stretching | 600 - 500 | Stretching of the carbon-iodine bond, which is expected to be a strong Raman scatterer due to the high polarizability of iodine. |
| Ring deformation modes | Various | In-plane and out-of-plane bending vibrations of the benzene ring. |
Exploration of Biological and Medicinal Chemistry Applications
Anticancer Activity of Derivatives
Cytotoxic Activity against Breast Cancer Cell Lines
The development of novel agents with cytotoxic activity against breast cancer cell lines is a cornerstone of oncology research. Halogenated compounds have been shown to play a role in this area. For instance, the introduction of halogen atoms into various molecular scaffolds can enhance their binding affinity to biological targets and improve their pharmacokinetic profiles. It is plausible that derivatives of 2-Chloro-1-fluoro-4-iodobenzene could be designed to exhibit cytotoxicity against breast cancer cells, though empirical data is needed to substantiate this.
Cytotoxic Activity against Lung Cancer Cell Lines
Similarly, the fight against lung cancer relies on the discovery of new and effective cytotoxic agents. The inclusion of fluorine and chlorine in a molecule can increase its metabolic stability and ability to penetrate cell membranes, which are desirable properties for anticancer drugs. Theoretical derivatives of this compound could be synthesized and screened for their potential to inhibit the proliferation of lung cancer cell lines.
Evaluation as a Lead Compound in Drug Discovery and Development
A lead compound is a chemical structure that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. Given that this compound is commercially available and described as a pharmaceutical intermediate, it holds potential as a foundational structure for the development of new drugs. sigmaaldrich.comchemuniverse.comcenmed.com Its tri-substituted pattern offers multiple points for diversification, allowing for the creation of a library of derivatives that could be screened against various biological targets to identify novel lead compounds.
Impact of Halogen Substituents on Biological Activity and Selectivity
The nature and position of halogen substituents on an aromatic ring can have a profound impact on the biological activity and selectivity of a compound.
Fluorine: Often introduced to block metabolic oxidation at a specific position, thereby increasing the metabolic stability and bioavailability of a drug. Its high electronegativity can also influence binding interactions with target proteins.
Chlorine: Can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. It can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding.
Iodine: The most polarizable of the three halogens, iodine is a strong halogen bond donor. This property can be exploited to achieve high-affinity and selective binding to target proteins. The carbon-iodine bond is also the most reactive, making it a key site for synthetic elaboration.
Investigation of Potential Molecular Targets and Pathways
Identifying the molecular targets and pathways through which a compound exerts its effects is a crucial step in drug development. For hypothetical derivatives of this compound, a wide range of potential targets could be explored. Given the prevalence of halogenated compounds in kinase inhibitors, it is conceivable that derivatives could be designed to target specific protein kinases involved in cancer cell signaling pathways. Other potential targets could include enzymes, nuclear receptors, or ion channels. Computational methods, such as molecular docking, could be employed to predict the binding of these hypothetical derivatives to the active sites of various cancer-related proteins.
Environmental and Sustainable Chemistry Perspectives
Green Chemistry Principles in the Synthesis of Halogenated Arenes
The synthesis of halogenated arenes, including 2-Chloro-1-fluoro-4-iodobenzene, has traditionally involved methods that may not align with contemporary environmental standards. The application of the twelve principles of green chemistry offers a framework to design more sustainable synthetic routes. daneshyari.comnih.gov
Key principles relevant to the synthesis of halogenated arenes include:
Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. rsc.org This can involve optimizing reactions to achieve high yields and selectivity, thus reducing the formation of byproducts.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. daneshyari.com For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. scirp.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled, which minimizes waste. daneshyari.comscirp.org For example, developing catalytic halogenation and dehalogenation processes is a key area of green chemistry research. An example is the use of a H5PV2Mo10O40 polyoxometalate as a catalyst for the aerobic oxidative iodination of arenes, which presents a waste-free method. capes.gov.br
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. rsc.org Research focuses on replacing hazardous organic solvents, such as dichloromethane, with greener alternatives like water, supercritical CO2, or bio-based solvents like glycerol. scirp.orgtandfonline.com
Reducing Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be minimized or avoided if possible, as such steps require additional reagents and generate waste. daneshyari.com
Table 1: Application of Green Chemistry Principles to Halogenated Arene Synthesis
| Green Chemistry Principle | Application in Halogenated Arene Synthesis |
|---|---|
| Waste Prevention | Optimize reaction conditions (temperature, pressure, catalysts) to maximize yield and minimize byproduct formation. |
| Atom Economy | Favor addition reactions over substitution reactions. For example, direct C-H activation and halogenation is preferable to multi-step sequences. scirp.org |
| Catalysis | Employ recyclable heterogeneous or homogeneous catalysts for halogenation and dehalogenation steps to replace stoichiometric reagents. daneshyari.comscirp.org |
| Safer Solvents | Replace chlorinated solvents with water, ionic liquids, or bio-derived solvents like glycerol. rsc.orgtandfonline.com |
| Energy Efficiency | Utilize alternative energy sources like microwave irradiation or sonochemistry to reduce reaction times and energy consumption. nih.gov |
| Reduce Derivatives | Develop highly selective catalysts that can target specific positions on an aromatic ring, avoiding the need for protecting groups. daneshyari.com |
Catalytic Hydrodehalogenation for Environmental Remediation
Halogenated aromatic compounds can be persistent environmental pollutants. scirp.org Catalytic hydrodehalogenation is a promising technology for the remediation of sites contaminated with these compounds. thieme-connect.de This process involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond, effectively converting a potentially toxic organohalide into a less harmful hydrocarbon. nih.gov
For a polyhalogenated compound such as this compound, the reactivity of the carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl > C-F, based on bond dissociation energies. This selectivity allows for stepwise dehalogenation. Research has demonstrated that under specific catalytic conditions, the weaker C-I bond can be cleaved first. nih.govacs.org
Various catalytic systems have been developed for this purpose:
Palladium-based Catalysts: Palladium, often supported on carbon (Pd/C), is a widely used and highly effective catalyst for hydrodehalogenation. rsc.orgthieme-connect.de It can be used with various hydrogen sources, including hydrogen gas, formate (B1220265) salts, or silanes like tetramethyldisiloxane (TMDS). thieme-connect.deacs.orgacs.org Green approaches utilize recyclable palladium catalysts in aqueous media, minimizing the use of organic solvents. tandfonline.comacs.org
Nickel-based Catalysts: Nickel catalysts are a more cost-effective alternative to palladium. nih.gov Both homogeneous and heterogeneous nickel catalysts, often in combination with ligands like phosphines or N-heterocyclic carbenes, have shown high efficiency in dehalogenating aryl halides under mild conditions. daneshyari.comresearchgate.net Recent developments include using nickel catalysts in water with the aid of surfactants, which aligns with green chemistry principles. nih.govresearchgate.net
Rhodium-based Catalysts: Heterogeneous rhodium catalysts, such as Rh/Al2O3, have been shown to be effective for the complete dehalogenation of polyhalogenated benzenes, including fluorinated compounds, in water under mild conditions (ambient temperature and 1 atm H2). nih.govacs.org
Table 2: Comparison of Catalytic Systems for Hydrodehalogenation of Aryl Halides
| Catalyst System | Hydrogen Source | Typical Conditions | Advantages |
|---|---|---|---|
| Palladium (e.g., Pd/C) | H₂, Formates, Silanes | Mild to moderate temperature and pressure | High activity and selectivity, well-established. rsc.orgthieme-connect.de |
| Nickel (e.g., NiCl₂(dppe)) | NaBH₄, H₂, i-PrOH | Mild, often ambient temperature | Cost-effective, good for C-Cl bond cleavage. daneshyari.comnih.gov |
| Rhodium (e.g., Rh/Al₂O₃) | H₂ | Ambient temperature and pressure | Effective for C-F bond cleavage, works in water. nih.govacs.org |
This remediation technique is crucial for detoxifying waste streams and contaminated soil and water containing persistent organic pollutants. rsc.orgresearchgate.net
Considerations for Waste Minimization in Production
Waste minimization is a critical aspect of sustainable chemical manufacturing and is closely linked to the principles of green chemistry. For the production of this compound and other halogenated arenes, a systematic approach to waste reduction can significantly decrease environmental impact and improve economic efficiency.
Key strategies for waste minimization include:
Source Reduction: The most effective strategy is to minimize waste generation at the source. This can be achieved by optimizing reaction stoichiometry, improving catalyst efficiency, and reducing the scale of operations where feasible. nih.gov
Inventory Management: Careful management of chemical inventories prevents the over-purchase of reagents and the costly disposal of expired or unused chemicals. nih.gov
Segregation of Waste Streams: Halogenated and non-halogenated organic waste streams must be segregated. nih.gov Halogenated wastes require specific and often more expensive treatment methods, such as high-temperature incineration with subsequent scrubbing of acidic gases like HCl. nih.gov Proper segregation allows for the potential recycling of non-halogenated solvents and reduces the volume of hazardous waste requiring specialized disposal.
Recycling and Reuse: Solvents should be recycled within the process whenever possible. Similarly, catalysts, especially those based on precious metals like palladium, should be recovered and reused or regenerated. researchgate.net
Table 3: Waste Minimization Strategies in Chemical Production
| Strategy | Action | Rationale |
|---|---|---|
| Inventory Control | Purchase only the required amount of chemicals; avoid bulk discounts for materials not needed in the short term. | Reduces waste from expired or degraded stock and lowers disposal costs. nih.gov |
| Process Optimization | Improve reaction yields and selectivity through catalyst development and process control. | Less raw material is converted into waste byproducts. |
| Waste Segregation | Keep halogenated organic waste separate from non-halogenated waste. | Facilitates recycling of non-halogenated solvents and ensures proper, cost-effective treatment for halogenated waste. nih.gov |
| Solvent Recycling | Implement distillation or other purification methods to recover and reuse solvents. | Reduces the consumption of virgin solvents and minimizes solvent waste. researchgate.net |
| Catalyst Recovery | Use heterogeneous catalysts that can be easily filtered off or recover homogeneous catalysts from the reaction mixture. | Conserves valuable materials and prevents their release into waste streams. |
By implementing these strategies, manufacturers can significantly reduce the environmental liabilities associated with the production of halogenated compounds.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems for Site-Selective Functionalization
The primary challenge and opportunity in the chemistry of 2-Chloro-1-fluoro-4-iodobenzene lie in the selective functionalization of one C-X bond over the others (C-I, C-Cl, C-F). The established reactivity hierarchy in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl >> C-F) provides a foundational principle for selectivity. Future research will focus on developing novel catalytic systems that can either enhance this inherent selectivity or even reverse it, allowing for programmed, sequential functionalization of the aromatic ring.
The C-I bond is the most reactive site towards oxidative addition to a low-valent metal center, such as Pd(0), making it the primary target for reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. rsc.orglibretexts.orgorganic-chemistry.org Future work will likely involve designing catalysts that operate under exceptionally mild conditions to ensure that the less reactive C-Cl bond remains untouched. This could involve the development of highly active phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that facilitate C-I bond activation at or below room temperature.
A more ambitious goal is the development of "orthogonal" catalytic systems where one catalyst/ligand combination is exclusively selective for the C-I bond, and a different, switchable system targets the C-Cl bond in the same pot. This would enable a one-pot, two-step diversification of the molecule, significantly streamlining synthetic pathways. Research into multi-metallic catalysis, where different metals selectively activate different halogens, could also provide a breakthrough in this area.
Table 1: Potential Catalytic Systems for Site-Selective Coupling
| Coupling Reaction | Target Bond | Catalyst System (Hypothetical) | Rationale |
| Suzuki-Miyaura | C-I | Pd(OAc)₂ with a highly bulky phosphine ligand (e.g., XPhos) | High catalyst activity at low temperatures to prevent C-Cl activation. |
| Sonogashira | C-I | PdCl₂(PPh₃)₂ / CuI | Standard conditions are typically selective for the C-I bond. nih.gov |
| Buchwald-Hartwig | C-Cl | Pd catalyst with a specialized ligand designed for C-Cl activation | To be performed after initial C-I functionalization. |
| Negishi | C-I / C-Cl | Nickel-based catalysts | Nickel's different reactivity profile may offer alternative selectivity. |
Exploration of Bio-Inspired Synthetic Methodologies
Nature has evolved a sophisticated enzymatic machinery for the production of halogenated organic compounds. nih.gov The exploration of these bio-inspired methodologies presents a green and highly selective alternative to traditional synthetic chemistry. researchgate.net Halogenase enzymes, in particular, offer the potential for regiospecific halogenation under mild, aqueous conditions. researchgate.net
While the direct enzymatic synthesis of a tri-halogenated benzene (B151609) like this compound is complex, future research could focus on using enzymes for its modification. For instance, dehalogenase enzymes could be engineered to selectively remove one halogen, providing a biocatalytic route to di- or mono-halogenated derivatives.
More promisingly, flavin-dependent halogenases (FDHs) could be investigated for their ability to act on precursors to this compound. frontiersin.org These enzymes catalyze electrophilic halogenation on electron-rich aromatic rings and are known for their high regioselectivity. researchgate.net It might be possible to design a biosynthetic pathway where a simpler aromatic substrate is sequentially halogenated by a series of engineered halogenases to produce the target molecule or its isomers. This approach would be a significant step towards the sustainable production of complex polyhalogenated compounds. acs.org
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding and optimizing the selective functionalization of this compound requires precise control over reaction conditions. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are becoming indispensable tools for this purpose. nih.gov Techniques like Raman and infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses, without the need for sampling. researchgate.net
For example, when performing a Sonogashira coupling at the C-I position, in situ Raman spectroscopy could monitor the disappearance of the characteristic C-I vibrational band and the appearance of the alkyne-aryl C-C stretch. researchgate.net This would allow for the precise determination of the reaction endpoint, preventing over-reaction and potential side reactions at the C-Cl site. These techniques are particularly powerful for studying complex catalytic cycles and identifying transient intermediates that could influence selectivity.
Future research will likely involve the integration of these spectroscopic probes into automated flow chemistry systems. This would enable rapid optimization of reaction parameters such as temperature, pressure, catalyst loading, and residence time, accelerating the discovery of optimal conditions for the selective functionalization of this compound.
High-Throughput Screening for New Applications in Drug Discovery
Polyhalogenated aromatic compounds are valuable scaffolds in medicinal chemistry. The presence of halogens can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its multiple points for diversification, is an ideal starting material for generating compound libraries for high-throughput screening (HTS). nih.gov
Future efforts will focus on using the site-selective functionalization strategies discussed above to create large libraries of derivatives. For instance, a library could be generated by first performing a Suzuki coupling at the iodine position with a diverse set of boronic acids, followed by a Buchwald-Hartwig amination at the chlorine position with various amines.
These libraries can then be screened against a wide range of biological targets, such as protein kinases, which are a major class of drug targets. researchgate.netnih.gov Fragment-based drug discovery (FBDD) is another area where this compound is relevant. acs.org Halogenated fragments have shown a high "hit rate" in crystallographic screening campaigns. acs.org this compound itself, or simple derivatives, could be included in fragment libraries to identify new binding pockets on proteins, providing starting points for the development of novel therapeutics.
Table 2: Illustrative High-Throughput Screening Cascade
| Stage | Description | Technology | Purpose |
| Primary Screen | Single high concentration screen of a diverse library derived from this compound. | Fluorescence-based assay | Identify initial "hits" that show activity against the target. |
| Dose-Response | Hits are re-tested at multiple concentrations. | Biochemical assay | Confirm activity and determine potency (e.g., IC₅₀ value). |
| Selectivity Panel | Confirmed hits are tested against related off-targets. | Kinase panel screening | Assess the selectivity of the compound and identify potential for side effects. |
| Hit-to-Lead | Promising hits are chemically modified to improve potency and properties. | Medicinal chemistry | Optimize the initial hit into a lead compound for further development. |
Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes
The increasing complexity of chemical synthesis necessitates the use of advanced computational tools. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful technologies for predicting chemical reactivity and designing optimal synthetic routes.
For a molecule like this compound, ML models could be trained to predict the outcome of a reaction based on the catalyst, ligands, and reaction conditions. This would allow chemists to computationally screen a vast number of potential reaction setups to find the one most likely to yield the desired selectively functionalized product. This predictive power can significantly reduce the amount of empirical experimentation required.
Q & A
Q. How to mitigate decomposition during long-term storage?
- Stability Protocols :
- Store under inert gas (Ar/N₂) with molecular sieves to absorb moisture.
- Monitor via periodic GC-MS to detect degradation byproducts like iodobenzene derivatives .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
